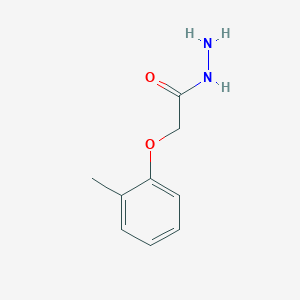

2-(2-Methylphenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKNJFQLMUSOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351138 | |

| Record name | 2-(2-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-37-7 | |

| Record name | 2-(2-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Hydrazide Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemistry, synthesis, and profound impact of hydrazide-containing compounds in medicinal chemistry. We will delve into the fundamental properties that make this scaffold a cornerstone of numerous therapeutic agents and explore its diverse applications in combating a wide range of diseases.

The Enduring Relevance of the Hydrazide Moiety

Hydrazides are a class of organic compounds characterized by the functional group R-C(=O)NHNH2.[1] This seemingly simple arrangement of atoms confers a remarkable degree of chemical reactivity and versatility, making it a privileged structure in drug discovery.[2][3] The presence of both nucleophilic and electrophilic centers, coupled with the ability to form stable hydrazone derivatives through reaction with aldehydes and ketones, has allowed for the generation of vast libraries of bioactive molecules.[1][4]

Historically, the therapeutic potential of hydrazides was brought to the forefront with the discovery of Isoniazid (isonicotinic acid hydrazide) as a potent anti-tuberculosis agent.[2][5] Since this landmark discovery, numerous other hydrazide derivatives have been successfully introduced into clinical practice for various indications, including as antidepressants (e.g., iproniazid, isocarboxazide), anti-Parkinson's agents (e.g., benserazide), and antimicrobials.[2][3] The continued exploration of hydrazide chemistry is driven by the urgent need for novel therapeutics to address challenges such as rising drug resistance and the high toxicity of some existing treatments.[2]

The hydrazide functional group is a critical synthon for the creation of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important pharmacophores in medicinal chemistry.[2] This capacity to act as a building block for more complex molecular architectures further cements the importance of hydrazides in the drug discovery pipeline.[1]

Synthesis and Chemical Properties of Hydrazides

The synthesis of hydrazides is typically straightforward, a key advantage for their widespread use in medicinal chemistry. The most common and established method involves the reaction of an ester with hydrazine hydrate, often under reflux in an alcoholic solvent like ethanol.[2] This method is robust and applicable to a wide range of substrates.

General Synthetic Pathways

Hydrazides can be synthesized through several reliable methods, with the choice of pathway often depending on the nature of the starting material and the desired scale of the reaction.

-

From Esters: This is the most prevalent method, valued for its simplicity and efficiency. The reaction involves the nucleophilic acyl substitution of an ester with hydrazine hydrate.

-

From Acyl Chlorides and Anhydrides: These highly reactive starting materials react vigorously with hydrazine, often requiring low temperatures and careful addition of the hydrazine to control the reaction rate.

-

From Carboxylic Acids: Direct condensation of a carboxylic acid with hydrazine is less common due to the need for harsh conditions (thermal dehydration of the hydrazinium salt) or the use of coupling agents. A more modern, solvent-free approach involves grinding the carboxylic acid with hydrazine hydrate.

Below is a diagram illustrating the common synthetic routes to hydrazides.

Caption: Common synthetic pathways to hydrazides.

Experimental Protocol: Synthesis of a Generic Aryl Hydrazide from an Ester

This protocol provides a self-validating system for the synthesis of an aryl hydrazide, a common precursor for bioactive compounds.

Objective: To synthesize an aryl hydrazide from its corresponding methyl ester.

Materials:

-

Methyl ester of the desired aryl carboxylic acid (1.0 eq)

-

Hydrazine hydrate (80-99%) (5.0-10.0 eq)

-

Ethanol (or other suitable alcohol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the methyl ester (1.0 eq) in a minimal amount of ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0-10.0 eq) dropwise. Causality Note: A molar excess of hydrazine hydrate is used to drive the reaction to completion and to act as a solvent.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears. Trustworthiness Check: The disappearance of the starting material on TLC is a reliable indicator of reaction completion.

-

Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to precipitate the hydrazide product.

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove excess hydrazine hydrate.

-

Drying: Dry the purified hydrazide product in a desiccator or a vacuum oven.

-

Characterization: Confirm the identity and purity of the synthesized hydrazide using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

The Hydrazide-Hydrazone Moiety: A Gateway to Diverse Bioactivity

A key feature of hydrazides is their ability to readily condense with aldehydes and ketones to form hydrazones , which contain the azomethine (–NHN=CH–) group.[4][5] This simple transformation dramatically expands the chemical space and biological activities of the parent hydrazide. Hydrazones are not merely derivatives; they are often the active pharmacophores responsible for the observed therapeutic effects.[1]

Caption: Formation of a hydrazone from a hydrazide.

The resulting hydrazone derivatives have demonstrated a remarkable spectrum of biological activities, including:

-

Antimicrobial (Antibacterial & Antifungal): Hydrazones are a major focus in the search for new antimicrobial agents to combat drug-resistant pathogens.[4][6][7][8] They can interfere with microbial cell wall or membrane integrity.[4]

-

Antitubercular: Following the lead of isoniazid, numerous hydrazone derivatives have been synthesized and tested against Mycobacterium tuberculosis, with some showing potent activity against drug-resistant strains.[1][9]

-

Antiviral: Certain hydrazide-hydrazones have shown promise as antiviral agents, capable of inhibiting viral replication.[1]

-

Anticancer: The antiproliferative effects of hydrazones have been demonstrated in various cancer cell lines, making them attractive candidates for oncology drug development.[2][3]

-

Anti-inflammatory and Analgesic: Hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2][5]

-

Anticonvulsant and Antidepressant: The hydrazide scaffold is present in several CNS-active drugs, and novel hydrazones are being explored for their anticonvulsant and antidepressant potential.[2][3][5]

Therapeutic Applications and Mechanisms of Action

The broad applicability of hydrazides in medicinal chemistry stems from their ability to interact with a variety of biological targets. The following sections highlight key therapeutic areas where hydrazides have made a significant impact.

Antimicrobial Agents

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the development of new classes of antibiotics.[2] Hydrazide-hydrazones have emerged as a promising scaffold in this arena.[7][8][10] Their mechanism of action can vary, but some have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[10]

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |

| s-Triazine Hydrazones | E. coli, S. aureus (MRSA) | 3.125 - 12.5 µg/mL | [10] |

| 2-hydroxy-4-iodobenzohydrazides | Cocci and bacilli | Potent bactericidal effects | [4] |

| 4-trifluoromethylbenzoic acid hydrazones | S. pneumoniae, E. coli | Significant antibacterial activity | [8] |

Antitubercular Agents

Tuberculosis remains a leading cause of death from an infectious disease worldwide.[9] Isoniazid, a cornerstone of TB therapy, is a pro-drug that is activated by the mycobacterial enzyme KatG. The activated form then covalently inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis, a critical component of the mycobacterial cell wall.[5] The development of resistance to isoniazid has spurred the creation of new hydrazide-hydrazones that may possess alternative mechanisms of action or be effective against resistant strains.[1][9]

Caption: Mechanism of action of the antitubercular drug Isoniazid.

Central Nervous System (CNS) Agents

Hydrazide derivatives such as iproniazid and isocarboxazide are known inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine.[5] By inhibiting MAO, these drugs increase the levels of these neurotransmitters in the brain, leading to an antidepressant effect.[5] This established mechanism provides a rationale for designing new hydrazide-based compounds targeting CNS disorders.

Future Perspectives and Challenges

The hydrazide scaffold is a testament to the power of a versatile functional group in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its continued relevance in drug discovery.[2] Future research will likely focus on:

-

Combating Drug Resistance: Designing novel hydrazones that can overcome existing resistance mechanisms in bacteria, fungi, and cancer cells.

-

Mechanism Elucidation: A deeper understanding of the specific molecular targets and pathways modulated by different hydrazide derivatives to enable rational drug design.

-

Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of hydrazide-based drug candidates to enhance their efficacy and safety.

Despite their promise, challenges remain. Potential toxicity and off-target effects must be carefully evaluated for any new therapeutic agent. However, the rich history and proven success of hydrazide-based drugs provide a strong foundation for the development of the next generation of innovative medicines.

References

-

Butnariu, D., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

-

Mali, S. M., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

-

Mali, S. M., et al. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). ACS Omega. Available at: [Link]

-

Cappozi, J. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Walsh Medical Media. Available at: [Link]

-

Sadeek, S. A., et al. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Various Authors. (N/A). Hydrazide-based drugs in clinical use. ResearchGate. Available at: [Link]

-

Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Available at: [Link]

-

Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]

-

Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]

-

Butnariu, D., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Semantic Scholar. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 2-(2-Methylphenoxy)acetohydrazide in Different Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(2-Methylphenoxy)acetohydrazide, a molecule of significant interest in medicinal chemistry and drug development.[1][2] Understanding the solubility of this compound is critical for its formulation, bioavailability, and efficacy.[3] This document delineates the theoretical underpinnings of its solubility based on its molecular structure, offers a robust experimental protocol for its empirical determination, and presents an estimated solubility profile in a range of common laboratory solvents. The methodologies and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with and characterize this and similar hydrazide derivatives.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of failure. The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate, and consequently, its absorption and bioavailability.[3] this compound belongs to the hydrazide class of compounds, which are widely investigated for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] A thorough understanding of its solubility in various solvent systems is therefore not merely an academic exercise but a fundamental prerequisite for its development as a therapeutic agent. This guide provides both the theoretical framework and the practical steps to characterize the solubility of this important molecule.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the interplay of its own intermolecular forces and its interactions with the solvent molecules—a principle often summarized by the adage "like dissolves like".[6] An examination of the molecular structure of this compound allows for a qualitative prediction of its solubility profile.

Key Structural Features:

-

Aromatic Ring (Nonpolar): The 2-methylphenoxy group is a significant nonpolar (lipophilic) region, which suggests good solubility in nonpolar organic solvents.[1]

-

Hydrazide Group (Polar): The -CONHNH2 group is polar and capable of acting as both a hydrogen bond donor and acceptor.[4] This moiety promotes solubility in polar protic solvents like water and alcohols.

-

Ether Linkage: The ether linkage (-O-) adds some polarity to the molecule.

Based on these features, a balanced solubility profile can be anticipated. The molecule is expected to be soluble in many organic solvents, with solubility in highly polar or nonpolar solvents being more limited.[1] The presence of both hydrogen bonding capabilities and a significant hydrophobic region is a hallmark of many drug-like molecules.

The Role of Solvent Polarity

The polarity of the solvent plays a crucial role in its ability to dissolve a given solute.[3] For this compound, we can predict the following trends:

-

Polar Protic Solvents (e.g., Water, Ethanol): The hydrazide group can form strong hydrogen bonds with these solvents, enhancing solubility. However, the nonpolar aromatic ring will counteract this effect. Therefore, moderate solubility is expected, which may be significantly increased with heating, as is common for recrystallization processes.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have high dielectric constants, making them effective at solvating polar molecules. High solubility is predicted in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring will favor interaction with these solvents, but the polar hydrazide group will hinder dissolution. Low solubility is expected.

Experimental Determination of Solubility: A Validated Protocol

To move beyond theoretical predictions, empirical determination of solubility is essential. The isothermal shake-flask method is a reliable and widely used technique for this purpose.[7][8]

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation. .

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system should be agitated to facilitate dissolution. .

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to ensure a clear separation of the solid and liquid phases. .

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. .

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Construct a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the test samples. .

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor) .

-

Visualizing the Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Estimated Solubility Profile of this compound

While experimental data is paramount, an estimated profile based on the principles discussed and data from analogous compounds can guide initial experimental design.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The nonpolar aromatic ring limits solubility despite the polar hydrazide group. |

| Ethanol | Polar Protic | Soluble | Often used for recrystallization of similar compounds, indicating good solubility, especially when heated.[4] |

| Methanol | Polar Protic | Soluble | Similar to ethanol, capable of hydrogen bonding with the solute.[9] |

| Acetone | Polar Aprotic | Soluble | Good general solvent for moderately polar organic compounds. |

| Dichloromethane | Nonpolar | Moderately Soluble | Can dissolve a range of organic compounds; solubility may be limited by the polar hydrazide group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A powerful solvent for a wide range of organic molecules, including hydrazides. |

| Hexane | Nonpolar | Insoluble | The high polarity of the hydrazide group prevents dissolution in this nonpolar solvent. |

Molecular Interactions and Solubility: A Deeper Look

The dissolution process can be understood as a competition between solute-solute, solvent-solvent, and solute-solvent interactions. For this compound to dissolve, the energy gained from solute-solvent interactions must overcome the energy of the crystal lattice (solute-solute) and the interactions between solvent molecules.

Caption: Key Molecular Interactions Governing Solubility.

Conclusion: Practical Implications for Research and Development

The solubility profile of this compound is a critical parameter that dictates its handling, formulation, and potential as a therapeutic agent. This guide has provided a robust framework for understanding and determining this profile. The predicted high solubility in solvents like DMSO and ethanol makes them suitable for initial in vitro screening and stock solution preparation. The limited aqueous solubility highlights a potential challenge for oral formulation that may require solubility enhancement techniques. The provided experimental protocol offers a reliable method for generating the precise data needed to advance the development of this and other promising hydrazide compounds.

References

-

2-(4-Methylphenoxy)acetohydrazide - PMC - NIH. (n.d.). NCBI. Retrieved from [Link]

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed Central. (2025, September 26). NCBI. Retrieved from [Link]

-

Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(11), 5225-5233. Retrieved from [Link]

-

SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012, July 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.). NCBI. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts. Retrieved from [Link]

-

Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. (2004, October 1). Asian Journal of Chemistry. Retrieved from [Link]

-

Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. (2013, August 12). ResearchGate. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Solvent properties of hydrazine in the preparation of metal chalcogenide bulk materials and films. (2009, August 21). PubMed. Retrieved from [Link]

-

Solvents and solubilities. (n.d.). MicroChemicals. Retrieved from [Link]

-

Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024, April 30). ResearchGate. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube. Retrieved from [Link]

-

2-(2-Methoxyphenoxy)acetohydrazide. (n.d.). PubChem. Retrieved from [Link]

-

IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (n.d.). Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Chemical Properties of 2-Acetyl-1-phenylhydrazine (CAS 114-83-0). (n.d.). Cheméo. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Compound 2-(2-methylphenoxy)-N'-[(4-nitrothiophen-2-yl)methylidene]acetohydrazide. (n.d.). MolPort. Retrieved from [Link]

Sources

- 1. CAS 36304-37-7: this compound [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. jmpas.com [jmpas.com]

- 4. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 2-(2-Methylphenoxy)acetohydrazide: A Case Study Approach

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical frameworks essential for the crystal structure analysis of 2-(2-Methylphenoxy)acetohydrazide. In the absence of a publicly available crystal structure for the title compound, this guide will utilize the detailed structural analysis of a closely related analogue, 2-(4-Methylphenoxy)acetohydrazide, as a primary case study. Through this lens, we will explore the synthesis, single-crystal X-ray diffraction techniques, and the intricate network of intermolecular forces that dictate the supramolecular architecture of these compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the principles and practices of crystallographic analysis for small organic molecules.

Introduction: The Significance of Hydrazides in Medicinal Chemistry

Hydrazides and their derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. This interest stems from their versatile biological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of hydrazides was notably realized with the discovery of isonicotinic acid hydrazide (INH), a cornerstone in the treatment of tuberculosis.[3] The functional core, a -C(=O)NHNH2 group, allows for a variety of intermolecular interactions, particularly hydrogen bonding, which plays a crucial role in their biological mechanism of action by facilitating interactions with molecular targets.

The compound this compound belongs to this promising class of molecules. A thorough understanding of its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationship (SAR), optimizing its pharmacological profile, and designing novel derivatives with enhanced therapeutic efficacy. Crystal structure analysis provides precise information on bond lengths, bond angles, conformational preferences, and the packing of molecules in the solid state, all of which are critical for rational drug design.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of phenoxyacetohydrazide derivatives is typically achieved through a well-established and efficient chemical pathway. The most common method involves the hydrazinolysis of a corresponding ester with hydrazine hydrate.[3] This two-step process is favored for its high yields and the relative ease of purification of the final product.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of the analogous 2-(4-Methylphenoxy)acetohydrazide provides a reliable template for obtaining this compound.[3]

Step 1: Synthesis of the Ester Intermediate (Ethyl 2-(2-methylphenoxy)acetate)

-

To a solution of 2-methylphenol (o-cresol) in a suitable solvent such as acetone, add an equimolar amount of a base, typically potassium carbonate.

-

To this mixture, add ethyl chloroacetate dropwise with constant stirring.

-

Reflux the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After cooling, filter the mixture to remove the inorganic salts and evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(2-methylphenoxy)acetate.

Step 2: Hydrazinolysis to Form the Hydrazide

-

Dissolve the crude ester in a minimal amount of ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for a few hours. The progress of the reaction can be monitored by TLC.[4]

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

Step 3: Crystallization for X-ray Diffraction

-

The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol.[3]

-

Slow evaporation of the solvent at room temperature is crucial for the growth of high-quality single crystals suitable for X-ray diffraction analysis. Colorless, needle-shaped crystals are often obtained.[3]

Experimental Workflow: Synthesis and Crystallization

Caption: A flowchart illustrating the synthesis and crystallization of this compound.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Structure Refinement

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[5]

-

X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

The collected data are then processed to determine the unit cell parameters and the space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen and oxygen are typically located in a difference Fourier map and refined freely, while those attached to carbon are placed in geometrically calculated positions and refined using a riding model.[5]

Crystallographic Data for 2-(4-Methylphenoxy)acetohydrazide

The crystallographic data for the analogous 2-(4-Methylphenoxy)acetohydrazide provides valuable insight into the expected structural parameters for the 2-methyl isomer.[3]

| Parameter | 2-(4-Methylphenoxy)acetohydrazide[3] |

| Chemical Formula | C9H12N2O2 |

| Formula Weight | 180.21 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.3833 (2) |

| b (Å) | 4.0755 (1) |

| c (Å) | 35.9741 (12) |

| β (°) | 90.018 (2) |

| Volume (ų) | 935.87 (5) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Results and Discussion: A Deep Dive into the Crystal Structure

The analysis of the crystal structure of 2-(4-Methylphenoxy)acetohydrazide reveals key features that are likely to be conserved in the 2-methyl analog.

Molecular Conformation

In 2-(4-Methylphenoxy)acetohydrazide, the acetohydrazide group is nearly planar.[3] This planarity is a common feature in similar structures and is attributed to the delocalization of the lone pair of electrons on the nitrogen atom. The bond lengths and angles are within the normal ranges and are comparable to other closely related hydrazide structures.[3] The dihedral angle between the phenyl ring and the acetohydrazide group will be a key conformational parameter to determine for the 2-methyl derivative, as steric hindrance from the ortho-methyl group may influence this angle.

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of organic molecules is governed by a network of intermolecular interactions. In the case of 2-(4-Methylphenoxy)acetohydrazide, a rich network of hydrogen bonds dictates the crystal packing.[3]

Molecules are linked into two-dimensional networks by a combination of N—H···O, N—H···N, and C—H···O hydrogen bonds.[3] Specifically, the hydrazide moiety acts as both a hydrogen bond donor (N-H groups) and acceptor (C=O oxygen and the terminal NH2 nitrogen). This ability to form multiple hydrogen bonds is a defining characteristic of hydrazides and underpins their utility as building blocks in crystal engineering and their interaction with biological macromolecules.

Visualization of the Hydrogen Bonding Network

Caption: A schematic representation of the key hydrogen bonding interactions in phenoxyacetohydrazides.

Conclusion and Future Directions

The crystal structure analysis of this compound, guided by the detailed study of its 4-methyl analog, provides a robust framework for understanding its solid-state properties. The synthesis is straightforward, and the resulting compound is expected to exhibit a rich network of intermolecular hydrogen bonds, a hallmark of the hydrazide functional group.

Future work should focus on obtaining high-quality single crystals of this compound to confirm the predicted structural features and to precisely determine the influence of the ortho-methyl group on the molecular conformation and crystal packing. Further studies could also explore the co-crystallization of this compound with other pharmaceutically active ingredients to modify its physicochemical properties, such as solubility and bioavailability. A comprehensive understanding of its crystal structure is the first and most critical step in its journey from a promising molecule to a potential therapeutic agent.

References

-

Fun, H. K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2831. [Link]

-

Fun, H. K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]

-

Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271. [Link]

-

Chopra, D., et al. (2012). 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2426. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 692247, this compound. [Link]

-

Asian Journal of Chemistry. (2004). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 16(3-4), 1833-1837. [Link]

-

Advances in X-Ray Analysis. (2019). X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. Advances in X-Ray Analysis, 6, 91-98. [Link]

-

El‐Boraey, H., & Aly, S. (2013). Synthesis, Spectroscopic Characterization, and Thermal Behavior Studies of 2-Anilino-N-[(1E)-(2-Hydroxyphenyl)Methylene] Acetohydrazide Metal Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 43(4), 425-434. [Link]

-

Albayati, M. R., Al_Shaheen, A. J., & Ali, A. M. (2017). Preparation and X-ray powder diffraction investigation of some complexes with hydrazone ligands. International Journal of Enhanced Research in Science, Technology & Engineering, 6(11), 93-103. [Link]

-

Yildirim, S., et al. (2021). Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. Molecules, 26(7), 1847. [Link]

-

Royal Society of Chemistry. (2022). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 12(45), 29475-29486. [Link]

-

MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Applied Sciences, 11(11), 5194. [Link]

-

Redalyc. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Eclética Química, 48(2), 66-82. [Link]

-

Royal Society of Chemistry. (2021). Interplay of weak noncovalent interactions in alkoxybenzylidene derivatives of benzohydrazide and acetohydrazide: a combined experimental and theoretical investigation and lipoxygenase inhibition (LOX) studies. CrystEngComm, 23(1), 138-153. [Link]

-

Semantic Scholar. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]

-

MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2503. [Link]

- Google Patents. (2018). The synthetic method of acethydrazide.

-

National Center for Biotechnology Information. (2011). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74651, 2-(2-Methylphenoxy)acetic acid. [Link]

Sources

Methodological & Application

Unveiling Molecular Architectures: A Guide to Single-Crystal X-ray Diffraction of Hydrazide Derivatives

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and coordination properties. The precise determination of their three-dimensional atomic arrangement is paramount for understanding structure-activity relationships, designing novel therapeutic agents, and engineering advanced materials. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these intricate molecular structures. This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to performing SC-XRD on hydrazide derivatives, from the critical initial step of crystal growth to the final stages of structure refinement and validation. By integrating field-proven insights with established protocols, this guide aims to empower users to overcome common challenges and obtain high-quality crystallographic data.

Introduction: The Significance of Hydrazides and the Power of SC-XRD

Hydrazides, characterized by the R-CO-NH-NH2 functional group, are versatile building blocks in organic synthesis. Their derivatives, including hydrazones, are known for their extensive pharmacological potential, acting as antitubercular, antimicrobial, and anticancer agents. The biological activity of these molecules is intrinsically linked to their specific three-dimensional conformation and their ability to form key intermolecular interactions, such as hydrogen bonds, with biological targets.

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for providing a high-resolution snapshot of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, bond lengths, bond angles, and the overall molecular geometry.[1] This information is crucial in drug development for structure-based drug design and for understanding the polymorphic forms of an active pharmaceutical ingredient (API), which can significantly impact its stability and bioavailability.[2]

This guide will navigate the reader through the entire SC-XRD workflow, with a special focus on the nuances associated with hydrazide derivatives.

The Crystallization Challenge: Taming Hydrazide Derivatives into Single Crystals

The journey to a crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal. Hydrazide derivatives, with their polar nature and propensity for strong hydrogen bonding, can present unique crystallization challenges. Common issues include the formation of amorphous precipitates, microcrystalline powders, or poorly formed crystals.[3] The key to success lies in systematically exploring various crystallization techniques and conditions.

Foundational Principles of Crystallization

Crystallization is the process of slowly transitioning a molecule from a disordered state in solution to an ordered, crystalline solid. This is achieved by creating a supersaturated solution, where the concentration of the solute exceeds its solubility limit, thus driving the formation of a crystal lattice.

Recommended Crystallization Protocols for Hydrazide Derivatives

Two of the most effective methods for crystallizing organic compounds like hydrazide derivatives are Slow Evaporation and Vapor Diffusion.

This is often the simplest and most successful method for obtaining single crystals.[4]

Principle: A solution of the hydrazide derivative is prepared in a suitable solvent or solvent mixture. The solvent is then allowed to evaporate slowly, gradually increasing the concentration of the solute until supersaturation is reached and crystals begin to form.[2]

Step-by-Step Protocol:

-

Solvent Selection: Choose a solvent in which the hydrazide derivative has moderate solubility. A good starting point is to test common laboratory solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). A binary solvent system, where the compound is soluble in one solvent and insoluble in the other, can also be very effective.[4]

-

Preparation of a Saturated Solution: Dissolve the hydrazide derivative in the chosen solvent or "good" solvent of a binary system. If using a binary system, slowly add the "bad" solvent (the one in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate, resulting in a nearly saturated solution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm or 0.45 µm pore size) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.[5]

-

Slow Evaporation: Cover the vessel with parafilm and pierce a few small holes with a needle. The number and size of the holes will control the rate of evaporation.[4] Place the vessel in a vibration-free environment at a constant temperature.

-

Monitoring and Harvesting: Monitor the vessel periodically for crystal growth. Once crystals of suitable size (typically 0.1-0.3 mm in all dimensions) have formed, they should be carefully harvested.[6]

Table 1: Troubleshooting Common Issues in Slow Evaporation Crystallization

| Issue | Potential Cause | Suggested Solution |

| No Crystals Form | Solution is not sufficiently saturated. | Allow more solvent to evaporate by adding more holes to the parafilm or using a wider-mouthed vessel. |

| Compound is too soluble in the chosen solvent. | Try a different solvent or a binary solvent system. | |

| Formation of Powder or Small Needles | Evaporation is too rapid. | Reduce the number or size of the holes in the parafilm. Move the vessel to a cooler location.[7] |

| Oily Precipitate Forms | Compound is "oiling out" due to high solubility. | Use a more dilute solution or a different solvent system. Try cooling the solution slowly.[7] |

This method is particularly useful for small quantities of material and offers excellent control over the rate of crystallization.[8][9]

Principle: A drop containing the hydrazide derivative and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution in a sealed container. Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of both the solute and the precipitant in the drop, leading to crystallization.[8]

Step-by-Step Protocol (Sitting Drop Method):

-

Prepare the Reservoir: Fill the reservoir of a crystallization plate with the precipitant solution.

-

Prepare the Drop: On the sitting drop post, mix a small volume of the hydrazide derivative solution with an equal volume of the reservoir solution.

-

Seal the Well: Seal the well with clear sealing tape or a coverslip to create a closed system.

-

Equilibration and Crystal Growth: Place the plate in a stable environment and allow vapor diffusion to occur. Crystals should appear in the drop over time.

Diagram 1: Vapor Diffusion Crystallization Workflow

graph TD { graph [fontname="Arial", fontsize=10, labelloc="t", label="Vapor Diffusion Crystallization Workflow", width=7.6, height=3]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for sitting drop vapor diffusion crystallization.From Crystal to Diffractometer: Mounting and Data Collection

Once a suitable crystal is obtained, it must be carefully mounted and aligned in the X-ray beam for data collection.

Crystal Selection and Mounting

Protocol 3.1.1: Crystal Mounting

-

Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm.[6]

-

Mounting: Using a cryoloop slightly larger than the crystal, carefully scoop the crystal out of the mother liquor.[10] The surface tension of the liquid will hold the crystal in the loop.

-

Cryoprotection (for low-temperature data collection): If data is to be collected at low temperatures (typically 100 K) to minimize radiation damage, the crystal must be cryoprotected.[10] This is done by briefly soaking the crystal in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor.[10]

-

Flash Cooling: Immediately plunge the looped crystal into liquid nitrogen to flash-cool it.[10] This vitrifies the surrounding solution, preventing the formation of ice crystals that would destroy the crystal lattice.

-

Transfer to Goniometer: The frozen crystal is then carefully transferred to the goniometer head of the diffractometer under a stream of cold nitrogen gas.

Diagram 2: Crystal Mounting and Cryo-cooling

Caption: The process of mounting and cryo-cooling a crystal for data collection.

Data Collection Strategy

A well-defined data collection strategy is essential for obtaining a complete and high-quality dataset. Modern diffractometers with automated software can often suggest an optimal strategy.[11]

Key Parameters to Consider:

-

Exposure Time: The time the crystal is exposed to the X-ray beam for each frame. This needs to be long enough to observe weak reflections but short enough to avoid overloading the detector with strong reflections and to minimize radiation damage.

-

Frame Width: The rotation angle of the crystal for each frame (typically 0.1-1.0 degrees).[12]

-

Total Rotation: A complete dataset usually requires a total rotation of at least 180 degrees.

-

Detector Distance: The distance between the crystal and the detector. A shorter distance allows for the collection of higher-resolution data, while a longer distance provides better separation of diffraction spots.

From Diffraction Pattern to Molecular Structure: Data Processing and Refinement

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This information is then used to solve and refine the crystal structure.

Data Integration and Scaling

The first step in data processing involves integrating the intensities of the diffraction spots and scaling the data from different frames to a common scale.[13]

Structure Solution and Refinement

Structure solution involves determining the initial phases of the structure factors, which allows for the calculation of an initial electron density map. For small molecules like hydrazide derivatives, direct methods are typically used for this purpose.

The initial model is then refined using a least-squares process, where the atomic coordinates and displacement parameters are adjusted to improve the agreement between the observed and calculated structure factors.[14] The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structure.

Protocol 4.2.1: Structure Refinement with SHELXL

SHELXL is a widely used program for the refinement of crystal structures. The refinement process is iterative and involves the following general steps:

-

Initial Refinement: Refine the scale factor and the coordinates of the non-hydrogen atoms.

-

Anisotropic Refinement: Refine the atomic displacement parameters anisotropically for all non-hydrogen atoms.

-

Locating Hydrogen Atoms: Hydrogen atoms can often be located in the difference Fourier map. For hydrazide derivatives, the hydrogen atoms on the nitrogen and oxygen atoms are of particular interest as they are involved in hydrogen bonding.

-

Refinement of Hydrogen Atoms: Hydrogen atoms are typically refined with constraints or restraints on their positions and displacement parameters.

-

Final Refinement Cycles: Perform final cycles of least-squares refinement until the model converges.

Table 2: Key Crystallographic Refinement Parameters

| Parameter | Description | Ideal Value |

| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 for high-quality data |

| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 |

| Goodness-of-Fit (GooF) | Should be close to 1 for a good model and correct weighting scheme. | ~1.0 |

| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map should be minimal. | < ±0.5 e/ų |

Validating the Structure: Ensuring Scientific Integrity

The final step is to validate the crystal structure to ensure its accuracy and correctness. This involves checking for any inconsistencies or potential errors in the final model.

Protocol 5.1.1: CIF Validation

The Crystallographic Information File (CIF) is the standard format for reporting crystal structures.[1] Before publication or deposition to a database, the CIF should be validated using a program like checkCIF, which is available online from the International Union of Crystallography.[15]

checkCIF will generate a report with a series of alerts (A, B, C, G) that highlight potential issues with the structure. The researcher must carefully review these alerts and provide explanations for any that cannot be resolved.

The Importance of Hydrogen Bonding in Hydrazide Crystal Structures

Hydrazide derivatives are rich in hydrogen bond donors (N-H) and acceptors (C=O, N). These interactions play a crucial role in dictating the crystal packing and can significantly influence the physical properties and biological activity of the compound.[16][17] A thorough analysis of the hydrogen bonding network is an essential part of the crystallographic study of these molecules.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the structural characterization of hydrazide derivatives. By providing a detailed understanding of their three-dimensional architecture, SC-XRD empowers researchers in drug discovery and materials science to make informed decisions in the design and development of new molecules. While the process, particularly crystallization, can be challenging, a systematic and well-informed approach, as outlined in this guide, will significantly increase the likelihood of success.

References

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

-

Slow Evaporation Method. Available from: [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. SOP: CRYSTALLIZATION. Available from: [Link]

-

Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube; 2022. Available from: [Link]

-

Hampton Research. Sitting Drop Vapor Diffusion Crystallization. Available from: [Link]

-

Guide for crystallization. Available from: [Link]

- Thakuria R, et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. 2023;52(5):1855-1875.

-

Linac Coherent Light Source. Crystal Growth. Available from: [Link]

-

Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube; 2013. Available from: [Link]

- Allen FH, Kennard O, Taylor R. Space-Group Frequencies for Organic Compounds. Acta Crystallographica Section B. 1983;39(6):804-807.

- Liminga R, Olovsson I. The crystal structure of hydrazine monohydrate. Acta Crystallographica. 1964;17(12):1523-1527.

- Sheldrick GM. A short history of SHELX. Acta Crystallographica Section A. 2008;64(1):112-122.

- Dauter Z, et al. Data-collection strategies. Acta Crystallographica Section D. 2002;58(10):1739-1749.

-

Wikipedia. Space group. Available from: [Link]

-

ShelXle Tutorial solving and refining crystal structures. YouTube; 2020. Available from: [Link] (Note: A representative URL is used as the original may not be stable).

- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.

-

American Chemical Society Publications. CIF Validation. Available from: [Link]

-

The Biochemist. A beginner's guide to X-ray data processing. Available from: [Link]

- Kálmán A, Párkányi L. Space group statistics of organic compounds. Acta Crystallographica Section B. 1980;36(10):2372-2378.

-

Weiss MS. Data Collection Strategies. Available from: [Link]

- Grabowski SJ. Analysis of Hydrogen Bonds in Crystals. Crystals. 2020;10(5):383.

-

SHELXL - An Easy Structure - Sucrose. Available from: [Link]

- Gražulis S, et al. Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography. 2021;54(1):317-326.

- Wlodawer A. X-ray crystallography. Methods in Molecular Biology. 2003;215:1-17.

- Minor W, et al. Collection of X-ray diffraction data from macromolecular crystals. Methods in Enzymology. 2003;368:132-154.

-

Fiveable. Key Concepts of Space Groups to Know for Crystallography. Available from: [Link]

-

Creative BioMart. X-ray Crystallography. Available from: [Link]

- Zhang Y, et al. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design. 2023;23(4):2846-2857.

-

ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. Available from: [Link]

-

Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. Available from: [Link]

-

X-ray Crystallography: Crystal Mounting. YouTube; 2021. Available from: [Link] (Note: A representative URL is used as the original may not be stable).

-

Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. Available from: [Link]

-

University of Glasgow, School of Chemistry. Space-Group Frequencies. Available from: [Link]

-

ResearchGate. What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software?. Available from: [Link]

-

OlexSys. Structure Refinement. Available from: [Link]

-

National Single Crystal X-ray Facility. The Crystallographic Information File (CIF) Description and Usage. Available from: [Link]

- Zhang Y, et al. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. ACS Omega. 2023;8(15):13865-13876.

-

Wikipedia. Transition metal dinitrogen complex. Available from: [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. resources.rigaku.com [resources.rigaku.com]

- 4. Slow Evaporation Method [people.chem.umass.edu]

- 5. How To [chem.rochester.edu]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. unifr.ch [unifr.ch]

- 8. youtube.com [youtube.com]

- 9. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 10. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 11. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. portlandpress.com [portlandpress.com]

- 14. An Easy Structure - Sucrose [xray.uky.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols for Molecular Docking of 2-(2-Methylphenoxy)acetohydrazide Analogs

Introduction: The Strategic Role of Molecular Docking in Drug Discovery

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of the binding orientation and affinity of a small molecule (ligand) to a specific target protein.[1][2] This in silico approach provides invaluable insights into the molecular interactions driving biological activity, thereby guiding the rational design and optimization of novel therapeutic agents. The 2-(2-Methylphenoxy)acetohydrazide scaffold and its analogs represent a class of compounds with significant potential for therapeutic development, owing to the versatile chemical properties of the hydrazide moiety which is a common feature in many medicinally important compounds.[3] This guide provides a comprehensive, step-by-step protocol for conducting a robust molecular docking study on this compound analogs, designed for researchers, scientists, and drug development professionals. The protocol emphasizes not just the procedural steps but also the underlying scientific rationale to ensure the generation of meaningful and reproducible results.

I. Foundational Principles: Understanding the "Why" Behind the "How"

A successful molecular docking experiment is more than a mere computational exercise; it is a hypothesis-driven investigation into molecular recognition. The core principle involves sampling a vast conformational space of the ligand within the active site of the protein and evaluating the energetic favorability of each pose using a scoring function.[4][5] The final docked conformation, or "pose," with the lowest energy score is predicted to be the most stable and representative of the experimental binding mode.

II. The Experimental Workflow: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating checkpoints and rationale for each critical step. The workflow is broadly divided into three key stages: pre-docking preparation, the docking simulation, and post-docking analysis and validation.

Sources

- 1. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scoring functions for docking - Wikipedia [en.wikipedia.org]

- 5. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Identifying side products in the synthesis of phenoxyacetohydrazides

Welcome to the technical support center for the synthesis of phenoxyacetohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical and purification protocols to ensure the successful synthesis of high-purity phenoxyacetohydrazides.

Overview of Phenoxyacetohydrazide Synthesis

The most common and direct method for synthesizing phenoxyacetohydrazides is the hydrazinolysis of a corresponding phenoxyacetic acid ester, typically the ethyl or methyl ester, with hydrazine hydrate. The reaction is generally carried out in an alcoholic solvent, such as ethanol, and proceeds via a nucleophilic acyl substitution mechanism.

While this reaction is generally straightforward, the formation of side products can lead to reduced yields and purification challenges. Understanding the potential side reactions and how to identify and mitigate them is crucial for a successful synthesis.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of phenoxyacetohydrazides, focusing on the identification and mitigation of side products.

FAQ 1: My reaction is complete, but my yield of phenoxyacetohydrazide is low. What are the likely side products?

Low yields are often attributable to the formation of one or more side products. The most common culprits are:

-

1,2-Bis(phenoxyacetyl)hydrazine: This is a diacylhydrazine byproduct formed when the initially produced phenoxyacetohydrazide acts as a nucleophile and attacks a second molecule of the starting ester.

-

Phenoxyacetic Acid: This can be present if the starting ester undergoes hydrolysis, which can be catalyzed by acidic or basic impurities, or if the reaction is carried out in the presence of water for an extended period.[1]

-

Unreacted Starting Material: Incomplete reaction is a common cause of low yield.

To identify the cause of the low yield, it is essential to analyze the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

FAQ 2: How can I use TLC to monitor my reaction and identify side products?

TLC is an invaluable tool for monitoring the progress of your reaction and identifying the presence of starting material and major side products.

Typical TLC Profile:

A well-run reaction should show the consumption of the starting ester and the formation of the desired phenoxyacetohydrazide. The presence of a third spot may indicate the formation of the 1,2-bis(phenoxyacetyl)hydrazine byproduct.

| Compound | Polarity | Typical Rf Value (Hexane:Ethyl Acetate 1:1) | Visualization |

| Ethyl Phenoxyacetate | Low | High (e.g., ~0.8) | UV (254 nm) |

| Phenoxyacetohydrazide | High | Low (e.g., ~0.3) | UV (254 nm), Potassium Permanganate Stain |

| 1,2-Bis(phenoxyacetyl)hydrazine | Intermediate | Intermediate (e.g., ~0.5) | UV (254 nm) |

| Phenoxyacetic Acid | Very High | Very Low (streaking may occur) | UV (254 nm), Bromocresol Green Stain |

Experimental Protocol: Thin Layer Chromatography (TLC) Analysis

-

Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

-

Spot the Plate: Dissolve small amounts of your crude reaction mixture and your starting ester (as a reference) in a suitable solvent (e.g., ethanol or ethyl acetate). Using a capillary tube, spot the dissolved samples onto the pencil line.

-

Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system. A good starting point is a 1:1 mixture of hexane and ethyl acetate.[2] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. Further visualization can be achieved using a potassium permanganate stain (for the hydrazide) or a bromocresol green stain (for acidic impurities).

FAQ 3: I suspect the formation of 1,2-bis(phenoxyacetyl)hydrazine. How can I confirm its presence using NMR spectroscopy?

¹H NMR spectroscopy is a powerful tool for distinguishing between the desired phenoxyacetohydrazide and the 1,2-bis(phenoxyacetyl)hydrazine byproduct.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Phenoxyacetohydrazide | 1,2-Bis(phenoxyacetyl)hydrazine | Rationale for Difference |

| -NH-NH₂ | ~9.2 ppm (s, 1H, -NH-), ~4.2 ppm (s, 2H, -NH₂) | ~10.2 ppm (s, 2H, -NH-NH-) | The -NH₂ protons of the hydrazide are absent in the diacylhydrazine. The remaining -NH- protons in the diacylhydrazine are in a more deshielded environment and appear as a single peak further downfield.[3] |

| -O-CH₂-CO- | ~4.5 ppm (s, 2H) | ~4.6 ppm (s, 4H) | The chemical shift is similar, but the integration will be double for the diacylhydrazine. |

| Aromatic Protons | ~6.9-7.3 ppm (m, 5H) | ~6.9-7.3 ppm (m, 10H) | The chemical shift range is similar, but the integration will be double for the diacylhydrazine. |

Workflow for Side Product Identification

Caption: Workflow for identifying side products in phenoxyacetohydrazide synthesis.

FAQ 4: How can I minimize the formation of side products and improve the yield of my reaction?

Optimizing your reaction conditions is key to minimizing side product formation.

-

Molar Ratio of Reactants: Using a larger excess of hydrazine hydrate (e.g., 3-5 equivalents) can help to drive the reaction towards the formation of the desired mono-acylated product and minimize the formation of the diacylhydrazine byproduct.[2]

-

Reaction Temperature and Time: The reaction is typically carried out at room temperature or with gentle heating (e.g., reflux in ethanol).[4] Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the diacylhydrazine byproduct.

-

Solvent: Anhydrous ethanol is a commonly used and effective solvent.[4] Ensure your solvent is dry to minimize hydrolysis of the starting ester.

-

Purity of Starting Materials: Use high-purity starting ester and hydrazine hydrate to avoid the introduction of impurities that could lead to side reactions.

FAQ 5: What is the best way to purify my crude phenoxyacetohydrazide?

The purification method will depend on the impurities present.

-

Recrystallization: If the main impurity is the 1,2-bis(phenoxyacetyl)hydrazine byproduct or unreacted starting material, recrystallization is often effective. Ethanol is a good solvent for recrystallization of phenoxyacetohydrazides.[4] The desired product is typically less soluble in cold ethanol than the impurities.

Experimental Protocol: Recrystallization of Phenoxyacetohydrazide

-

Dissolve the Crude Product: In an Erlenmeyer flask, add the minimum amount of hot ethanol to dissolve your crude product completely.

-

Cool Slowly: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.

-

Cool in an Ice Bath: Once crystals have started to form, cool the flask in an ice bath to maximize the yield of the recrystallized product.

-

Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

-

Dry the Product: Dry the purified crystals under vacuum.

-

Column Chromatography: If recrystallization is not sufficient to remove impurities, column chromatography on silica gel can be employed. A gradient elution starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the starting material, the diacylhydrazine byproduct, and the desired phenoxyacetohydrazide.[5]

Workflow for Product Purification

Caption: Purification workflow for phenoxyacetohydrazide.

FAQ 6: How can I use mass spectrometry to identify my product and potential side products?

Mass spectrometry is a valuable tool for confirming the molecular weight of your product and identifying impurities.

Expected Molecular Ions (in ESI+ mode):

| Compound | Molecular Formula | Expected [M+H]⁺ |

| Phenoxyacetohydrazide | C₈H₁₀N₂O₂ | 167.08 |

| 1,2-Bis(phenoxyacetyl)hydrazine | C₁₆H₁₆N₂O₄ | 301.12 |

| Phenoxyacetic Acid | C₈H₈O₃ | 153.05 |

| Ethyl Phenoxyacetate | C₁₀H₁₂O₃ | 181.08 |

Characteristic Fragmentation Patterns:

-

Phenoxyacetohydrazide: Expect to see fragments corresponding to the loss of the hydrazide group and fragmentation of the phenoxyacetyl moiety.

-

1,2-Bis(phenoxyacetyl)hydrazine: The fragmentation pattern will likely show the loss of one phenoxyacetyl group.

-

Phenoxyacetic Acid: A characteristic fragment is often observed corresponding to the loss of the carboxylic acid group.[6]

References

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]

-

Kocabalkanlı, A., Ates, Ö., & Otük, G. (2017). A new approach for the synthesis of N,N'- bis(phenoxyacetyl)hydrazines. Marmara Pharmaceutical Journal, 21(4), 868-874. Available at: [Link]

-

Moanţă, A., & Radu, S. (2008). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Revista de Chimie, 59(11), 1234-1237. Available at: [Link]

-

Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Al-Ghamdi, S. S., ... & El-Readi, M. Z. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PloS one, 19(5), e0300731. Available at: [Link]

-

Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]

-

Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). NMR SPECTRA. Retrieved from [Link]

-

Chromatography Online. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 1 (DMSO-d6, 600 MHz, 298 K). Retrieved from [Link]

-

Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

-

Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Proline-Supported Dehydroxylation of α-Ketols. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. reddit.com [reddit.com]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Analysis of 2-(2-Methylphenoxy)acetohydrazide and 2-(4-Chlorophenoxy)acetohydrazide: A Guide for Drug Discovery Professionals

Executive Summary

This guide provides a detailed comparative analysis of two structurally related phenoxyacetohydrazide derivatives: 2-(2-Methylphenoxy)acetohydrazide and 2-(4-Chlorophenoxy)acetohydrazide. While both molecules share a common bioactive scaffold, the substitution of a methyl group at the ortho position versus a chlorine atom at the para position imparts distinct physicochemical and biological properties. This document synthesizes experimental data to elucidate their differential performance in antimicrobial and anticonvulsant assays. The findings indicate that the chloro-substituted analog exhibits superior antimicrobial efficacy, whereas the methyl-substituted counterpart demonstrates more promising anticonvulsant activity. These structure-activity relationship (SAR) insights are critical for guiding future lead optimization efforts in drug discovery programs targeting infections and neurological disorders.

Introduction: The Phenoxyacetohydrazide Scaffold in Medicinal Chemistry

The hydrazide functional group (-CONHNH2) is a cornerstone in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1] Its unique electronic and structural characteristics allow it to act as a versatile synthon for creating diverse heterocyclic systems and as a pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.[2] When incorporated into the phenoxyacetohydrazide scaffold, this moiety gives rise to a class of compounds with a remarkably broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[3][4][5]

The versatility of this scaffold stems from the ease with which the terminal phenyl ring can be substituted, allowing for fine-tuning of the molecule's steric, electronic, and lipophilic properties. This guide focuses on two specific analogs: this compound, which features an electron-donating methyl group in the sterically influential ortho position, and 2-(4-Chlorophenoxy)acetohydrazide, which has an electron-withdrawing, polarizable chlorine atom in the para position. By comparing these two molecules, we can derive valuable SAR insights that inform the rational design of next-generation therapeutic agents.

Physicochemical Properties: A Comparative Overview